molecular formula C10H13N B052059 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-71-7

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile

Cat. No. B052059
M. Wt: 147.22 g/mol
InChI Key: KJIBOFBDMXTIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is a chemical compound that belongs to the class of bicyclic compounds. It has a molecular formula of C10H13N and a molecular weight of 147.22 g/mol. This compound has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the brain that are involved in the development of Alzheimer's disease.

Biochemical And Physiological Effects

Studies have shown that 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can help to improve cognitive function. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to exhibit a range of pharmacological activities, which makes it a useful tool for studying the mechanisms of action of certain drugs. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One potential area of research is the development of new drugs that are based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, more research is needed to determine the safety and toxicity of this compound, particularly with regard to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 7-methylbicyclo[2.2.2]oct-2-ene with cyanogen bromide in the presence of a base such as triethylamine. This reaction yields 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile as the main product.

Scientific Research Applications

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use as a treatment for Alzheimer's disease.

properties

CAS RN

114718-71-7

Product Name

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3

InChI Key

KJIBOFBDMXTIGJ-UHFFFAOYSA-N

SMILES

CC1C2CCC(C1C#N)C=C2

Canonical SMILES

CC1C2CCC(C1C#N)C=C2

Other CAS RN

114718-70-6
114718-71-7
114718-72-8

synonyms

Bicyclo(2.2.2)oct-5-ene-2-carbonitrile, 3-methyl-, (1alpha,2beta,3beta,4alpha)- (exo,exo)-

Origin of Product

United States

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